molecular formula C8H7F3N2O2 B13544612 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid

Katalognummer: B13544612
Molekulargewicht: 220.15 g/mol
InChI-Schlüssel: MLRRSQFNVSXPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a cyclopropane ring substituted with a carboxylic acid group and a pyrazole moiety bearing a trifluoromethyl (-CF₃) group at the 1-position of the heterocycle (pyrazol-3-yl substitution) .
Molecular Formula: C₈H₇F₃N₂O₂.
Molecular Weight: 220.15 g/mol .
Key Properties:

  • Electronic Effects: The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~2-3) and influencing hydrogen-bonding interactions .
  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ≈1.5-2.0), improving membrane permeability compared to non-fluorinated analogs .

Eigenschaften

Molekularformel

C8H7F3N2O2

Molekulargewicht

220.15 g/mol

IUPAC-Name

1-[1-(trifluoromethyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-1-5(12-13)7(2-3-7)6(14)15/h1,4H,2-3H2,(H,14,15)

InChI-Schlüssel

MLRRSQFNVSXPAT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=NN(C=C2)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Ring Formation

The pyrazole ring is generally synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For trifluoromethyl substitution at the N1 position, specialized fluorinated reagents or functional group transformations are employed.

  • A common route starts with phenylhydrazine derivatives reacting with β-ketoesters or β-diketones to form methyl-substituted pyrazolones, which can be further functionalized.
  • Introduction of the trifluoromethyl group can be achieved via trifluoromethylation reagents or by using trifluoromethylated precursors.

Trifluoromethylation Strategies

  • Sulfur tetrafluoride (SF4) mediated deoxotrifluorination is a notable method for introducing trifluoromethyl groups into cyclopropane carboxylic acid derivatives, although phenylacetic acid and cyclopropylcarboxylic acid substrates present challenges due to their sensitivity.
  • Alternative methods include the use of trifluoromethyl iodide or trifluoromethylated boronate esters in palladium-catalyzed cross-coupling reactions to install trifluoromethyl groups onto pyrazole rings.

Preparation of the Cyclopropane-1-carboxylic Acid Moiety

Cyclopropane-1-carboxylic acid derivatives are typically prepared by:

  • Cyclopropanation of alkenes using diazo compounds or Simmons–Smith reagents.
  • Functionalization of preformed cyclopropane rings to introduce carboxylic acid groups.
  • Commercial availability of some cyclopropane carboxylic acid derivatives allows direct use in coupling reactions.

Coupling of Pyrazole and Cyclopropane Fragments

Direct Functionalization

  • The pyrazole ring can be functionalized at the 3-position with a cyclopropane carboxylic acid substituent via cross-coupling reactions.
  • Boronate esters of pyrazole derivatives react with cyclopropylmethyl alcohols or halides under Mitsunobu conditions or palladium-catalyzed coupling to form the desired linkage.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome Yield (%)
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + 1-(trifluoromethyl)cyclopropyl)methanol, THF, DIAD, triphenylphosphine resin, 0 °C to RT Formation of pyrazole-cyclopropylmethanol intermediate 90–98
2 Pd-catalyzed cross-coupling of pyrazole boronate ester with trifluoromethylated cyclopropyl halide, Cs2CO3, MeCN, 80 °C overnight Formation of trifluoromethyl-substituted pyrazole-cyclopropane derivative 85–95
3 Oxidation or hydrolysis to convert intermediate to cyclopropane-1-carboxylic acid Final acid product Variable

Alternative Synthetic Routes and Notes

  • SF4-mediated deoxotrifluorination of cyclopropane carboxylic acid derivatives can be employed but requires careful control of reaction conditions (75 °C, 16 h) and handling of toxic gases.
  • The choice of substituents on the pyrazole ring and the position of trifluoromethyl groups can significantly affect reaction selectivity and yields.
  • Purification is generally achieved by flash chromatography or reverse-phase chromatography to isolate the pure acid.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
SF4-mediated deoxotrifluorination Cyclopropane carboxylic acid, SF4 75 °C, 16 h, autoclave Direct trifluoromethylation Toxic reagents, substrate sensitivity
Pd-catalyzed cross-coupling Pyrazole boronate ester, trifluoromethyl cyclopropyl halide, Cs2CO3 80 °C, MeCN, overnight High yield, mild conditions Requires pre-functionalized intermediates
Mitsunobu reaction Pyrazole boronate ester, cyclopropylmethanol, DIAD, triphenylphosphine resin 0 °C to RT Efficient coupling Sensitive reagents, multi-step

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution on the Pyrazole Ring

1-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]cyclopropane-1-carboxylic Acid
  • CAS : 1469286-24-5 .
  • Structural Difference : -CF₃ at pyrazole 4-position instead of 3.
2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula : C₈H₁₀N₂O₂ .
  • Key Difference : Methyl (-CH₃) replaces -CF₃.
  • Impact :
    • Lower lipophilicity (logP ~0.5-1.0) reduces membrane permeability.
    • Weaker electron-withdrawing effect increases carboxylic acid pKa (~3.5-4.0) .
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic Acid
  • Molecular Formula : C₈H₈F₂N₂O₂ .
  • Key Difference : -CHF₂ instead of -CF₃.
  • Impact :
    • Moderate electron-withdrawing effect (pKa ~2.8-3.3).
    • Reduced lipophilicity (logP ~1.0-1.5) compared to -CF₃ analogs .

Variation in Heterocyclic Systems

1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
  • CAS : 277756-46-4 .
  • Structural Difference : Lacks pyrazole; -CF₃ directly attached to cyclopropane.
  • Impact: Simpler structure with lower molecular weight (154.09 g/mol). Higher melting point (86°C) due to reduced steric hindrance . Limited hydrogen-bonding capacity compared to pyrazole-containing analogs .
1-[3-(Trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic Acid
  • Key Difference : Pyridine replaces pyrazole.
  • Higher basicity (pyridine pKa ~5 vs. pyrazole pKa ~2-3) alters solubility in acidic environments .
1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic Acid
  • CAS : 2155855-20-0 .
  • Key Difference : Triazole replaces pyrazole.
  • Impact :
    • Triazole’s dual hydrogen-bonding capacity improves solubility in polar solvents.
    • Lower thermal stability (decomposition <100°C) compared to pyrazole analogs .

Functional Group Modifications

1-(Benzyloxy)cyclopropane-1-carboxylic Acid
  • CAS : 865798-44-3 .
  • Key Difference : Benzyloxy (-OCH₂C₆H₅) replaces pyrazole-CF₃.
  • Impact :
    • Increased steric bulk reduces reactivity in coupling reactions.
    • Higher logP (~2.5-3.0) due to aromatic benzyl group .
1-(1H-Indol-3-yl)cyclopropane-1-carboxylic Acid
  • CAS : 1368896-60-9 .
  • Key Difference : Indole replaces pyrazole.
  • Impact :
    • Enhanced π-π stacking and fluorescence properties.
    • Higher molecular weight (201.22 g/mol) and melting point (>150°C) .

Research Implications

  • Pharmaceutical Design : The target compound’s trifluoromethyl-pyrazole moiety balances lipophilicity and hydrogen-bonding, making it ideal for kinase inhibitors or GPCR-targeted drugs .
  • Material Science : Cyclopropane rigidity and fluorine content enhance thermal stability in polymers .
  • Synthetic Challenges : Positional isomerism (e.g., pyrazole-3-yl vs. 4-yl) requires precise regiocontrol during synthesis .

Biologische Aktivität

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structural features, including a cyclopropane carboxylic acid moiety linked to a pyrazole ring that bears a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its notable biological activity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H7F3N2O2
  • Molecular Weight : 220.15 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, crucial for biological interactions. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are important for pharmacological effects.

The biological activity of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme activity through competitive inhibition or allosteric mechanisms, making it a candidate for therapeutic applications.

Biological Activity

Research studies have demonstrated several aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound exhibits significant binding affinity to specific enzymes, potentially inhibiting their activity. This can lead to therapeutic effects in conditions where enzyme regulation is critical.
  • Receptor Interaction : The structural features allow for effective interaction with various receptors, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity through competitive or allosteric inhibition.
Receptor BindingShows significant binding affinity to various receptors.
Metabolic StabilityEnhanced lipophilicity due to trifluoromethyl group increases metabolic stability.

Case Studies

Several studies highlight the potential applications of this compound in drug development:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid, exhibit cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapies.
  • Anti-inflammatory Effects : Another research indicated that compounds with similar structural motifs showed anti-inflammatory properties, potentially applicable in treating chronic inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Structural Comparisons

The uniqueness of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid lies in its combination of functional groups that provide distinct chemical reactivity and biological activity compared to similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey Features
1-(Trifluoromethyl)cyclopropane-1-carboxylic acidLacks the pyrazole ring; less versatile in reactivity and application.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidUsed as an intermediate in fungicides; differs in fluorinated groups and position of carboxylic acid.
5-Methyl-1H-pyrazole-4-carboxylic acidSimilar pyrazole structure but lacks the cyclopropane component; different reactivity profile.

Q & A

What are the recommended synthetic routes for 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound involves two key steps: (1) cyclopropanation of the carboxylic acid precursor and (2) functionalization of the pyrazole ring. A common approach is to employ copper-catalyzed cyclopropanation using ethyl diazoacetate derivatives, followed by trifluoromethylation via nucleophilic substitution or transition-metal-mediated coupling . Reaction temperature and solvent polarity significantly affect cyclopropane ring stability; for example, THF/water mixtures (1:1) at 50°C optimize ring closure while minimizing decomposition . Yield improvements (up to 86%) are achieved by controlling stoichiometry of trifluoromethylating agents (e.g., TfOH derivatives) and using inert atmospheres to prevent oxidation .

How can NMR and LC-MS be utilized to resolve structural ambiguities in this compound, particularly regarding regiochemistry of the pyrazole substituents?

Advanced Research Question
1H NMR is critical for distinguishing between 3- and 5-substituted pyrazole isomers. The trifluoromethyl group at the 1-position deshields adjacent protons, causing distinct splitting patterns: the pyrazole C3 proton typically appears as a doublet (δ 6.8–7.2 ppm, J = 2.5 Hz), while the C5 proton resonates as a singlet due to symmetry . 19F NMR confirms trifluoromethyl integration (δ -60 to -65 ppm). LC-MS with collision-induced dissociation (CID) further validates the structure: the cyclopropane ring often fragments at m/z 95–105 (cyclopropane-CO2H+) and m/z 145–155 (trifluoromethylpyrazole+) .

What are the key challenges in maintaining the stability of this compound during storage, and how can degradation pathways be mitigated?

Basic Research Question
The cyclopropane ring is prone to ring-opening under acidic or oxidative conditions, while the trifluoromethyl group may hydrolyze in aqueous environments. Storage recommendations include:

  • Temperature : -20°C in amber vials to prevent photolytic cleavage .
  • Solvent : Anhydrous DMSO or DMF (≤ 0.1% H2O) reduces hydrolysis .
  • Handling : Use nitrogen-purged environments during aliquoting to avoid oxidation . Degradation products (e.g., CO2, nitrogen oxides) can be monitored via FT-IR (peaks at 2350 cm⁻¹ for CO2) .

How does the trifluoromethyl group influence the compound’s biological activity, and what mechanistic studies are recommended to elucidate its role?

Advanced Research Question
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. To study its role:

  • Autophagy assays : Evaluate mTOR/p70S6K inhibition using western blotting in prostate cancer cell lines (e.g., PC-3), comparing IC50 values with non-CF3 analogs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., cyclooxygenase-2), where CF3 may induce conformational changes in the active site .
  • Metabolic profiling : Use 19F NMR to track CF3 stability in hepatic microsomes, identifying demethylation or hydroxylation metabolites .

What experimental strategies can address contradictions in reported biological activities between in vitro and in vivo models?

Advanced Research Question
Discrepancies often arise from differential bioavailability or off-target effects. Recommended approaches:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled (14C) analogs to correlate exposure with efficacy .
  • Proteomics : SILAC-based screens in murine models can identify unintended protein targets (e.g., cytochrome P450 isoforms) that alter activity in vivo .
  • Dose-response modeling : Use Hill coefficients to distinguish between direct target engagement (steep curves) and compensatory mechanisms (shallow curves) .

What computational methods are effective for predicting the compound’s reactivity in novel synthetic pathways?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts cyclopropane ring strain (≈27 kcal/mol) and reaction barriers for trifluoromethylation. Key applications:

  • Transition-state modeling : Identify optimal catalysts (e.g., Cu(I) vs. Pd(0)) for Suzuki-Miyaura couplings on the pyrazole ring .
  • Solvent effects : COSMO-RS simulations prioritize solvents (e.g., DCE over THF) that stabilize charged intermediates during SNAr reactions .
  • ADMET prediction : SwissADME estimates logP (~2.1) and PSA (~65 Ų), guiding structural modifications to improve bioavailability .

How can researchers optimize purification protocols to isolate high-purity (>98%) batches of this compound?

Basic Research Question
Critical steps include:

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeCN/H2O + 0.1% TFA) resolves cyclopropane degradation products .
  • Recrystallization : Use ethyl acetate/hexane (1:3) at -20°C to precipitate pure crystals (mp 195–198°C) .
  • QC assays : PXRD confirms crystallinity, while Karl Fischer titration ensures residual H2O < 0.5% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.